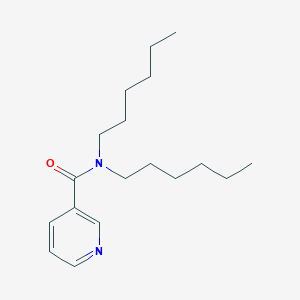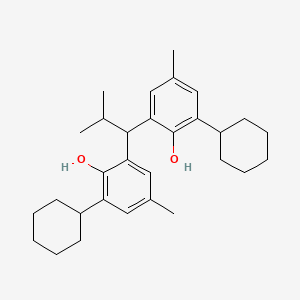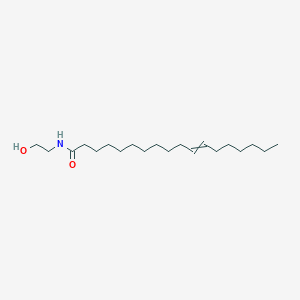
1,1,1,2,4,4-Hexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C₄H₄F₆. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to chemical reactions, making it valuable in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,4,4-Hexafluorobutane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine, followed by hydrogenation to produce 1,1,1,4,4,4-hexafluorobutane . Another method involves the reaction of hexafluoropropylene with trichloromethane to generate 1,1,1-trichloro-2,2,3,4,4,4-hexafluorobutane, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is produced in specialized facilities equipped to handle fluorinated hydrocarbons safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,4,4-Hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Reduction Reactions: It can be reduced to form other fluorinated hydrocarbons.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.
Reduction Reactions: Often use hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Require strong oxidizing agents and controlled environments.
Major Products Formed
Substitution Reactions: Produce various halogenated derivatives.
Reduction Reactions: Yield other fluorinated hydrocarbons.
Oxidation Reactions: Can produce partially oxidized fluorinated compounds.
Scientific Research Applications
1,1,1,2,4,4-Hexafluorobutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specialized reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized as a refrigerant, blowing agent, and in the production of fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1,1,2,4,4-Hexafluorobutane involves its interaction with molecular targets through its fluorinated structure. The compound’s stability and resistance to chemical reactions make it an effective agent in various applications. Its molecular pathways often involve interactions with other fluorinated compounds and catalysts, leading to desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Similar in structure but differs in the position of fluorine atoms.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
1,1,1,2,4,4-Hexafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical stability and resistance to reactions. This makes it particularly valuable in applications requiring inert and stable compounds.
Properties
CAS No. |
158421-88-6 |
|---|---|
Molecular Formula |
C4H4F6 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
1,1,1,2,4,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2(1-3(6)7)4(8,9)10/h2-3H,1H2 |
InChI Key |
KIFYAQPZNKSBSP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


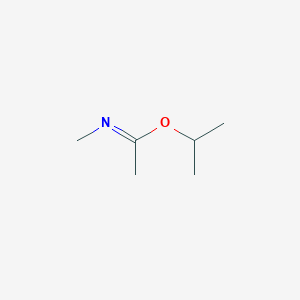



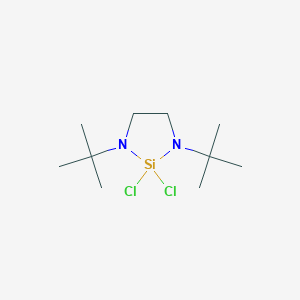

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
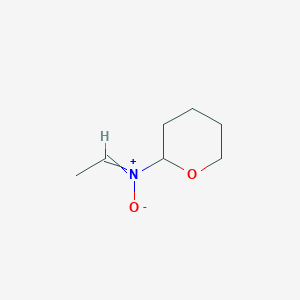
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
